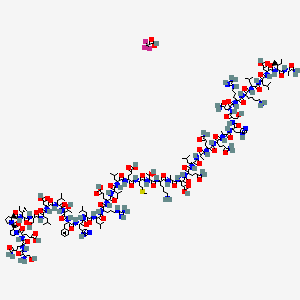
(R)-FTY-720 Vinylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-FTY-720 Vinylphosphonate is a synthetic compound known for its potential therapeutic applications, particularly in the field of oncology. It is a derivative of FTY720, also known as fingolimod, which is an immunomodulating drug. The vinylphosphonate group in ®-FTY-720 Vinylphosphonate enhances its stability and bioavailability, making it a promising candidate for various medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-FTY-720 Vinylphosphonate involves several key steps. One common method includes the use of B-alkyl Suzuki coupling as a key step. This method allows for the efficient formation of the vinylphosphonate group. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of ®-FTY-720 Vinylphosphonate may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: ®-FTY-720 Vinylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the vinylphosphonate group to other functional groups.
Substitution: The vinylphosphonate group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different functional groups.
Applications De Recherche Scientifique
®-FTY-720 Vinylphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: ®-FTY-720 Vinylphosphonate shows potential as an anti-cancer agent by inhibiting sphingosine kinase 1, which is over-expressed in many cancers.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-FTY-720 Vinylphosphonate involves its interaction with sphingosine kinase 1. By inhibiting this enzyme, the compound disrupts the sphingolipid signaling pathway, leading to the induction of apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies.
Comparaison Avec Des Composés Similaires
Fingolimod (FTY720): The parent compound of ®-FTY-720 Vinylphosphonate, used as an immunomodulating drug.
Sphingosine-1-phosphate (S1P): A naturally occurring lipid that plays a role in cell signaling.
Other Vinylphosphonates: Compounds with similar structures but different functional groups.
Uniqueness: ®-FTY-720 Vinylphosphonate is unique due to its enhanced stability and bioavailability compared to its parent compound, fingolimod. The presence of the vinylphosphonate group allows for more efficient interaction with molecular targets, making it a more potent inhibitor of sphingosine kinase 1.
Propriétés
Numéro CAS |
1142015-25-5 |
|---|---|
Formule moléculaire |
C20H34NO4P |
Poids moléculaire |
383.469 |
Nom IUPAC |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
Clé InChI |
YWQUROWPKWKDNA-UHPIZROJSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Synonymes |
P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)
![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)
